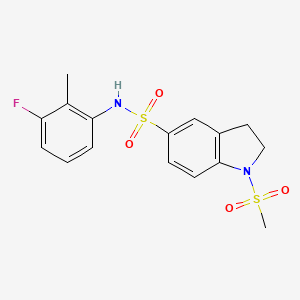
N-(3-fluoro-2-methylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, methyl, and sulfonyl groups attached to an indoline sulfonamide structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-2-methylaniline and indoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylaniline
- Indoline derivatives
- Sulfonamide compounds
Uniqueness
N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide is unique due to the combination of fluorine, methyl, and sulfonyl groups attached to an indoline sulfonamide structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various scientific applications.
Properties
Molecular Formula |
C16H17FN2O4S2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C16H17FN2O4S2/c1-11-14(17)4-3-5-15(11)18-25(22,23)13-6-7-16-12(10-13)8-9-19(16)24(2,20)21/h3-7,10,18H,8-9H2,1-2H3 |
InChI Key |
GJDOLRRTUSLLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















